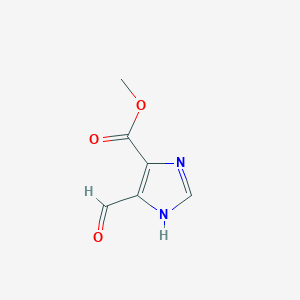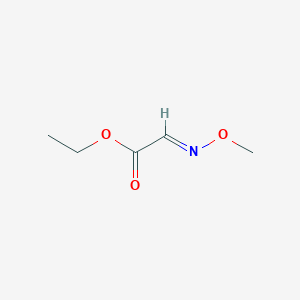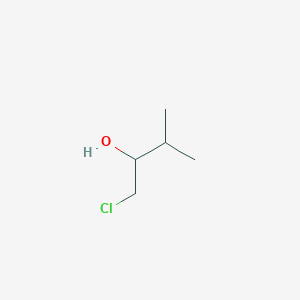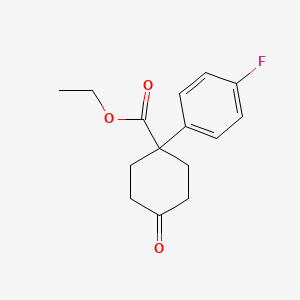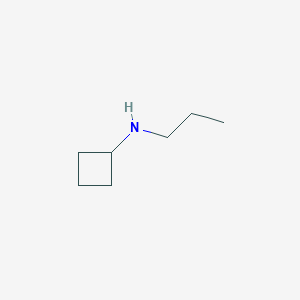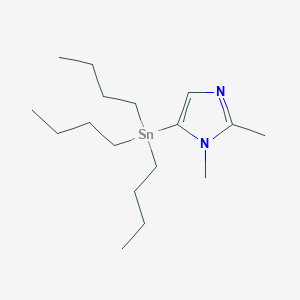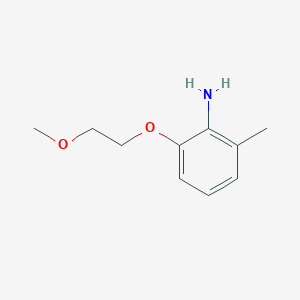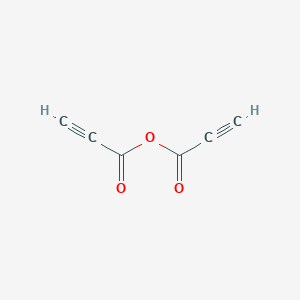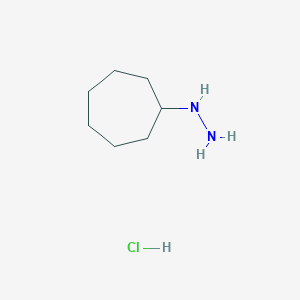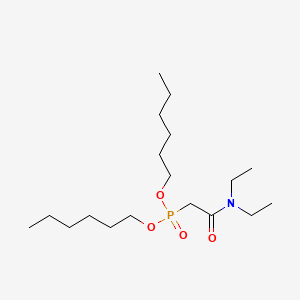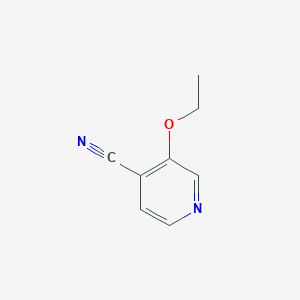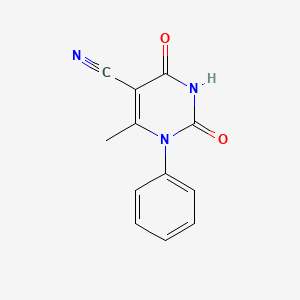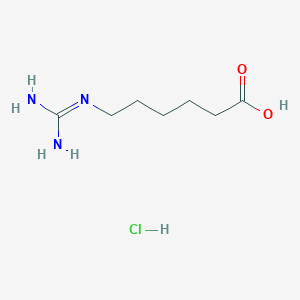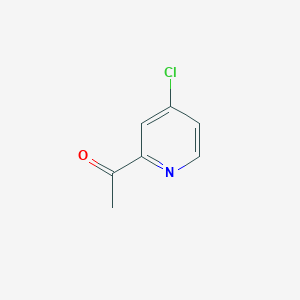
1-(4-Chloropyridin-2-yl)ethanone
概要
説明
1-(4-Chloropyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H6ClNO . It is a useful reagent for the asymmetric synthesis of pyridylalkylamines .
Molecular Structure Analysis
The molecular weight of 1-(4-Chloropyridin-2-yl)ethanone is 155.58 g/mol . The compound has a linear formula of C7H6ClNO .Chemical Reactions Analysis
While specific chemical reactions involving 1-(4-Chloropyridin-2-yl)ethanone are not detailed in the retrieved data, it is known to be a useful reagent in the asymmetric synthesis of pyridylalkylamines .Physical And Chemical Properties Analysis
1-(4-Chloropyridin-2-yl)ethanone has a melting point of 35 - 37°C, a boiling point of 238℃, and a density of 1.233 . It is sparingly soluble in chloroform and slightly soluble in methanol .科学的研究の応用
Asymmetric Synthesis of Pyridylalkylamines
“1-(4-Chloropyridin-2-yl)ethanone” is a useful reagent for the asymmetric synthesis of pyridylalkylamines . Pyridylalkylamines are a class of organic compounds that contain a pyridine ring and an alkylamine group. They have a wide range of applications in medicinal chemistry and drug discovery due to their bioactive properties.
Synthesis of Other Pyridine Derivatives
This compound can also be used in the synthesis of other pyridine derivatives . Pyridine derivatives are important in a variety of fields, including pharmaceuticals, agrochemicals, and materials science. They are often used as building blocks in the synthesis of complex organic molecules.
Material Science
In material science, “1-(4-Chloropyridin-2-yl)ethanone” could be used as a precursor for the synthesis of new materials . The pyridine ring in the molecule can act as a ligand, allowing it to form complexes with various metals. These complexes can have interesting properties and potential applications in areas such as catalysis, magnetism, and luminescence.
Pharmaceutical Research
In pharmaceutical research, “1-(4-Chloropyridin-2-yl)ethanone” could be used as a building block in the synthesis of new drugs . The pyridine ring is a common motif in many pharmaceutical compounds, and the ability to introduce a variety of functional groups at different positions on the ring can be very useful in drug design.
Agrochemicals
Similar to its use in pharmaceutical research, “1-(4-Chloropyridin-2-yl)ethanone” could also be used in the synthesis of agrochemicals . Many pesticides and herbicides contain pyridine rings, and this compound could be used as a starting point in the synthesis of these types of compounds.
Catalysts
“1-(4-Chloropyridin-2-yl)ethanone” could potentially be used in the synthesis of catalysts . The pyridine ring can act as a ligand, forming complexes with metals that can act as catalysts in a variety of chemical reactions.
Safety And Hazards
特性
IUPAC Name |
1-(4-chloropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKULLGEGMMZQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515111 | |
| Record name | 1-(4-Chloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloropyridin-2-yl)ethanone | |
CAS RN |
60159-37-7 | |
| Record name | 1-(4-Chloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chloro-pyridin-2-yl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

